molecular formula C15H16N2O B2710963 (E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one CAS No. 551930-66-6

(E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one

Cat. No. B2710963
M. Wt: 240.306
InChI Key: PLNVOJGOVGGOPS-FMIVXFBMSA-N
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Description

“(E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one” is a chemical compound with the molecular formula C15H16N2O . Its molar mass is 240.3 .

Scientific Research Applications

Broadband Nonlinear Optical Material (E)-1-(4-(dimethylamino)-3-(pyren-1-yl)prop-2-en-1-one (DAPP-1) and its variant DAPP-2, both related to the compound , have been synthesized to explore their suitability as lossless broadband nonlinear refractive materials. Studies using femtosecond Z-scan techniques across a wide spectrum from 600 nm to 1030 nm demonstrated positive third-order nonlinear refractive indices with high linear transmission (>90%). These findings suggest that such pyrene derivatives, through further optimization, have the potential to serve as superior broadband nonlinear refractive materials, highlighting the underappreciated optical nonlinearity in pyrene derivatives (Wu et al., 2017).

Optical Device Applications A chalcone compound related to (E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one exhibited distinct nonlinear absorption behavior under different laser intensities. The compound transitioned from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing excitation intensity. This behavior suggests its potential utility in optical devices like optical limiters, emphasizing the significance of such compounds in developing optical materials with tunable properties (Rahulan et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results .

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-16(2)12-9-15(18)13-5-7-14(8-6-13)17-10-3-4-11-17/h3-12H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNVOJGOVGGOPS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one

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